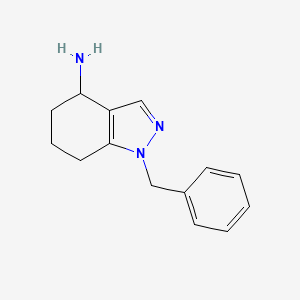

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Overview

Description

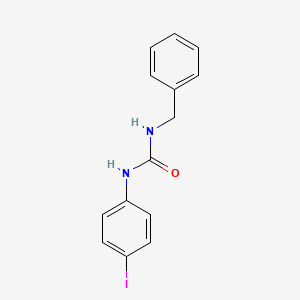

“1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a chemical compound with the CAS Number: 1050885-51-2 . It has a molecular weight of 227.31 . The IUPAC name for this compound is 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-ylamine . The InChI code for this compound is 1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 .

Molecular Structure Analysis

The molecular structure of “1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is represented by the InChI code 1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 . This indicates that the compound has a benzyl group attached to the 1-position of a 4,5,6,7-tetrahydro-1H-indazol-4-amine core.

Physical And Chemical Properties Analysis

“1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is an oil at room temperature . It has a molecular weight of 227.31 . The compound is stable at room temperature .

Scientific Research Applications

Application in Organic and Medicinal Chemistry

- Summary of the Application : This compound belongs to the class of 2,2’-bipyrroles, which are of interest as basic building blocks for the synthesis of pyrrolic macrocycles and natural products .

- Methods of Application : The compound was synthesized for the first time in a 40% yield by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system (reflux, 6 h). The product was characterized by 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis .

- Results or Outcomes : The synthesis resulted in a new 2,2’-bipyrrole, which, in addition to the benzoyl group, has amino and nitrile functions located in neighboring positions .

Anti-Inflammatory Agents

- Summary of the Application : Indazole derivatives have been found to possess anti-inflammatory properties .

- Methods of Application : In one study, 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema) .

- Results or Outcomes : Compounds such as 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .

Anticancer Agents

- Summary of the Application : Certain indazole derivatives have shown potential as anticancer agents .

- Methods of Application : New N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .

- Results or Outcomes : The results of these studies are not specified in the source .

Antiviral Agents

- Summary of the Application : Indazole derivatives have been reported to possess antiviral activities .

- Methods of Application : Various indazole derivatives were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Results or Outcomes : Certain compounds showed potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Antimicrobial Agents

- Summary of the Application : Indazole derivatives have been found to possess antimicrobial properties .

- Methods of Application : In one study, various indazole derivatives were synthesized and screened for their in vitro antimicrobial potential against a panel of bacterial and fungal strains .

- Results or Outcomes : Certain compounds showed potent antimicrobial activities, but the specific results are not specified in the source .

Antiprotozoal Agents

- Summary of the Application : Certain indazole derivatives have shown potential as antiprotozoal agents .

- Methods of Application : New indazole derivatives were prepared and evaluated for their in vitro antiprotozoal activities against a panel of protozoan parasites .

- Results or Outcomes : The results of these studies are not specified in the source .

Safety And Hazards

The safety information for “1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indazole derivatives, including “1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine”, have been found to possess a wide range of pharmacological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry. The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name |

1-benzyl-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNVNRNGDGDHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N(N=C2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine](/img/structure/B1438831.png)

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid](/img/structure/B1438838.png)

![1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438839.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)

![2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1438846.png)